molecular formula C24H21N3O B286901 N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide

Cat. No. B286901
M. Wt: 367.4 g/mol
InChI Key: CYCZQVFRIZTFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, also known as Edaravone, is a synthetic antioxidant drug that has been found to have neuroprotective effects in various neurological disorders. It was first approved for clinical use in Japan in 2001 for the treatment of acute ischemic stroke and has since been approved in other countries for the same indication.

Mechanism of Action

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide exerts its neuroprotective effects by scavenging free radicals and reducing oxidative stress. It also inhibits the production of pro-inflammatory cytokines and reduces inflammation. Additionally, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to enhance the expression of neurotrophic factors, which promote neuronal survival and regeneration.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce lipid peroxidation, protein oxidation, and DNA damage in various tissues, including the brain. It also reduces the levels of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and increases the expression of anti-inflammatory cytokines, such as interleukin-10. N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has also been shown to enhance the expression of neurotrophic factors, such as brain-derived neurotrophic factor and nerve growth factor, which promote neuronal survival and regeneration.

Advantages and Limitations for Lab Experiments

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has several advantages for lab experiments, including its well-established neuroprotective effects, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide also has some limitations, including its high cost, its short half-life, and its potential to interfere with other experimental treatments.

Future Directions

There are several future directions for research on N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide, including its potential use in other neurological disorders, such as Parkinson's disease and multiple sclerosis, its combination with other neuroprotective agents, and its optimization for clinical use, such as the development of sustained-release formulations. Additionally, further research is needed to elucidate the molecular mechanisms underlying N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide's neuroprotective effects and to identify biomarkers for patient selection and monitoring.

Synthesis Methods

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide is synthesized through a multistep process that involves the condensation of 4-ethylphenylhydrazine with 4-bromobenzaldehyde to form 4-ethylphenyl-4-bromobenzylhydrazine. This intermediate is then reacted with diphenylacetonitrile in the presence of a base to form the pyrazole ring. Finally, the carboxamide group is introduced by reacting the pyrazole intermediate with chloroacetyl chloride in the presence of a base.

Scientific Research Applications

N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been extensively studied for its neuroprotective effects in various neurological disorders, including acute ischemic stroke, amyotrophic lateral sclerosis (ALS), traumatic brain injury (TBI), and Alzheimer's disease (AD). In acute ischemic stroke, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce oxidative stress and inflammation, improve neurological function, and reduce the risk of disability and death. In ALS, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to slow disease progression and improve survival. In TBI, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce brain edema, improve neurological function, and reduce neuronal damage. In AD, N-(4-ethylphenyl)-1,5-diphenyl-1H-pyrazole-4-carboxamide has been shown to reduce oxidative stress and improve cognitive function.

properties

Molecular Formula

C24H21N3O

Molecular Weight

367.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-1,5-diphenylpyrazole-4-carboxamide

InChI

InChI=1S/C24H21N3O/c1-2-18-13-15-20(16-14-18)26-24(28)22-17-25-27(21-11-7-4-8-12-21)23(22)19-9-5-3-6-10-19/h3-17H,2H2,1H3,(H,26,28)

InChI Key

CYCZQVFRIZTFHX-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=C2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.